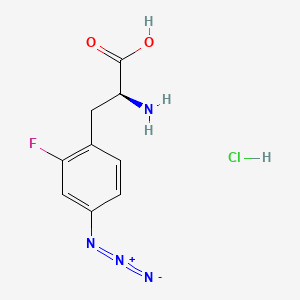
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a precursor compound, such as 4-fluoroaniline, is reacted with sodium azide to introduce the azido group. This is followed by the protection of the amino group and subsequent coupling with a suitable chiral auxiliary to ensure the desired stereochemistry. The final step involves deprotection and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-(4-azido-2-chlorophenyl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-azido-2-bromophenyl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-azido-2-iodophenyl)propanoic acid hydrochloride
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.
This detailed article provides a comprehensive overview of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H10ClFN4O2 |
|---|---|
分子量 |
260.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FN4O2.ClH/c10-7-4-6(13-14-12)2-1-5(7)3-8(11)9(15)16;/h1-2,4,8H,3,11H2,(H,15,16);1H/t8-;/m0./s1 |
InChI 键 |
VVQCPOLYWKKHFE-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



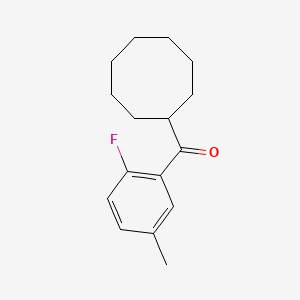

![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)


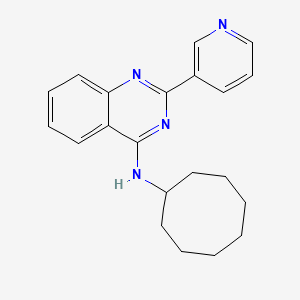

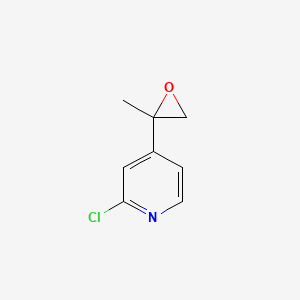

![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

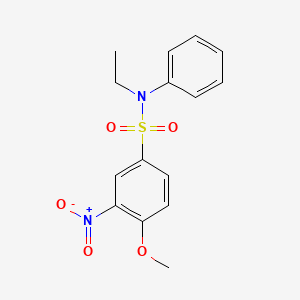
![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)
